Rac-dibromophakellstatin Rac-dibromophakellstatin Rac-dibromophakellstatin is a natural product found in Stylissa massa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1918130
InChI: InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)
SMILES:
Molecular Formula: C11H10Br2N4O2
Molecular Weight: 390.03 g/mol

Rac-dibromophakellstatin

CAS No.:

Cat. No.: VC1918130

Molecular Formula: C11H10Br2N4O2

Molecular Weight: 390.03 g/mol

* For research use only. Not for human or veterinary use.

Rac-dibromophakellstatin -

Specification

Molecular Formula C11H10Br2N4O2
Molecular Weight 390.03 g/mol
IUPAC Name 7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione
Standard InChI InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)
Standard InChI Key QRIRJBWPCUYVPR-UHFFFAOYSA-N
Canonical SMILES C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Rac-dibromophakellstatin is characterized by the molecular formula C11H10Br2N4O2 and a molecular weight of 390.03 g/mol . The IUPAC name for this compound is (1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione . Its structure features a complex tetracyclic arrangement containing a pyrrole-imidazole core with two bromine atoms that contribute to its biological activity.

Structural Characteristics

The compound exhibits a unique tetracyclic structure consisting of four fused rings commonly labeled as A, B, C, and D . The presence of two bromine atoms in the molecule enhances its interaction with biological systems and contributes to its cytotoxic properties. The molecular structure includes an electron-rich enamine (B-ring) and an imidazolidinone ring system that forms a crucial part of its pharmacophore .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Rac-Dibromophakellstatin

PropertyValueReference
Molecular FormulaC11H10Br2N4O2
Molecular Weight390.03 g/mol
XLogP3-AA1.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass389.91500 Da

Biological Activity and Mechanism of Action

Cytotoxic Properties

Rac-dibromophakellstatin demonstrates significant cytostatic activity against numerous human cancer cell lines. In comprehensive testing against a panel of 36 human cancer cell lines, it exhibited selective cytotoxicity with varying potency . The most notable responses were observed in:

Table 2: Cytotoxic Activity Against Selected Cancer Cell Lines

Cancer Cell LineTypeIC50 Value (μmol/L)Reference
OVXF 899LOvarian cancer0.60
CNXF 498NLGlioblastoma0.93
LXF 529LNon-small lung cancer0.96
UXF 1138LUterine cancer1.21

Synthesis Methods

Total Synthesis Approaches

Several approaches to the synthesis of rac-dibromophakellstatin have been developed, with varying degrees of efficiency and complexity. A notable synthesis reported by Lindel and colleagues achieved the production of rac-dibromophakellstatin in just five steps . This represents a significant improvement over previous multi-step routes that required up to 15 steps for enantiomerically pure compounds .

Key Synthetic Challenges and Innovations

The crucial synthetic challenge in producing rac-dibromophakellstatin involves the formation of the D-ring of the tetracyclic structure . The innovative solution developed involves the reaction of an electron-rich enamine (B-ring) with a nitrogen electrophile, creating an unusual ring formation that may find applications in other systems for imidazolidinone annelations .

Another significant approach has involved a three-component assembly methodology using a tricyclic enamide, a nitrene, and a carbamoyl building block to efficiently form the imidazolidinone ring of dibromophakellstatin.

Biosynthetic Pathways

From a biosynthetic perspective, dibromophakellstatin is believed to originate from simpler precursors like clathrodin, oroidin, or debromodispacamide B . The biosynthetic route proposed by researchers suggests:

  • Feldman utilized sulfur oxidation via a Pummerer reaction to access the core structures of dibromophakellstatin and dibromoagelaspongin, proposing a key spiro intermediate that overlaps with biomechanistic speculations

  • Formation of dibromophakellstatin may involve cyclization of pyrrole onto transient aminoimidazole tautomers followed by intramolecular cyclizations

  • The biosynthetic pathway likely includes proton-mediated isomerizations into tautomeric forms followed by complex cyclization events

Comparative Analysis Within the Pyrrole-Imidazole Alkaloid Family

Relationship to Other Marine Alkaloids

Rac-dibromophakellstatin belongs to the broader family of pyrrole-imidazole alkaloids that includes over 100 natural products with diverse pharmacological activities . Notable related compounds include:

Table 3: Related Pyrrole-Imidazole Alkaloids and Their Properties

CompoundStructure TypeBiological ActivitySourceReference
DibromophakellinPyrrole-imidazoleCytotoxicPhakellia flabellate
DibromoisophakellinPyrrole-imidazoleCytotoxicAcanthella carteri
Palau'amineOroidin derivativeImmunosuppressiveVarious marine sponges
AgelastatinPyrrole-imidazoleAnti-tumorAgelas dendromorpha
ClathrodinPyrrole-imidazoleCytotoxicAgelas clathrodes

Advantages and Limitations

The advantages of rac-dibromophakellstatin as a bioactive compound include:

  • Selective cytotoxicity against specific cancer cell lines

  • Novel mechanism of action that may overcome resistance to existing therapies

  • Relatively simple synthetic accessibility compared to related marine alkaloids

Limitations and challenges include:

  • Limited availability from natural sources, necessitating synthetic approaches

  • Incomplete understanding of precise molecular targets and mechanisms

  • Need for further pharmacokinetic and toxicological evaluation before clinical development

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